REACTION_CXSMILES
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[NH2:1][C:2]1[CH:6]=[C:5]([Cl:7])[S:4][C:3]=1[C:8]([O:10]C)=O.[CH:12]([NH2:14])=O>>[Cl:7][C:5]1[S:4][C:3]2[C:8](=[O:10])[NH:14][CH:12]=[N:1][C:2]=2[CH:6]=1
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Name
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|
Quantity
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7 g
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Type
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reactant
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Smiles
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NC1=C(SC(=C1)Cl)C(=O)OC
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Name
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|
Quantity
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15 mL
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Type
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reactant
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Smiles
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C(=O)N
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Control Type
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UNSPECIFIED
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Setpoint
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205 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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In a 50 ml round bottom flask equipped with a mechanical stirrer and a reflux condenser
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Type
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TEMPERATURE
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Details
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Upon cooling to room temperature
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Type
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CUSTOM
|
Details
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the reaction solution afforded a precipitate which
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Type
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FILTRATION
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Details
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was filtered
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Type
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ADDITION
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Details
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treated with activated carbon
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Type
|
FILTRATION
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Details
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filtered
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Type
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TEMPERATURE
|
Details
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Upon cooling to room temperature
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Name
|
|
Type
|
product
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Smiles
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ClC1=CC=2N=CNC(C2S1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |